molecular formula C15H23N3O5S B5568000 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5568000
M. Wt: 357.4 g/mol
InChI Key: TZAGMYWYDUIPTD-KGLIPLIRSA-N
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Description

Organic compounds featuring complex heterocyclic structures, such as the one you've described, often play crucial roles in pharmaceutical and medicinal chemistry. These compounds are synthesized through a series of reactions that introduce various functional groups, forming cyclic structures with potential biological activity.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. Reactions may include condensation, cycloaddition, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved by reacting β-diketones with hydrazine hydrate, illustrating the type of chemistry that might be involved in synthesizing compounds with pyrazine rings (Hassan et al., 2014).

Molecular Structure Analysis

Determining the molecular structure of complex organic compounds is crucial for understanding their chemical properties and potential applications. Techniques such as NMR spectroscopy, X-ray diffraction analysis, and mass spectrometry are commonly used. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidines was elucidated using NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing novel derivatives of pyrazole and isoxazole, highlighting the versatility of these heterocyclic compounds in organic synthesis. For instance, studies have detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their structural properties through spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014). Similarly, research on substituted pyrazolo[1,5-a]pyrimidines elucidated reaction mechanisms using NMR spectroscopy and X-ray diffraction analysis, contributing to our understanding of their chemical behavior (Chimichi et al., 1996).

Cytotoxicity and Biological Applications

Some studies have evaluated the cytotoxic and antimicrobial activities of new pyrazole and isoxazole derivatives. For example, certain new synthesized pyrazole and pyrazolopyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in medicinal chemistry and drug design (Desenko et al., 1998). Another study focused on the antimicrobial activity of heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating significant biological activities that could be harnessed for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Reactivity and Mechanisms

Other investigations have delved into the reactivity of pyrazine and isoxazole derivatives under various conditions, providing insights into their potential applications in organic synthesis and material science. For example, research on the cyclocondensation reactions of certain triazolopyrimidines with hydrazine and hydroxylamine has expanded the repertoire of available synthetic methods for constructing complex heterocyclic structures, which are essential in the development of pharmaceuticals and agrochemicals (Martins et al., 2003).

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c1-11-7-12(23-16-11)8-15(19)18-4-3-17(5-6-22-2)13-9-24(20,21)10-14(13)18/h7,13-14H,3-6,8-10H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGMYWYDUIPTD-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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